molecular formula C12H17FN2O3S B4455868 2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-methylbutanamide

2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-methylbutanamide

Cat. No.: B4455868
M. Wt: 288.34 g/mol
InChI Key: ILIDSDDSPCMSDS-UHFFFAOYSA-N
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Description

2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-methylbutanamide is an organic compound that features a fluorophenyl group, a methylsulfonyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-methylbutanamide typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 2-fluorophenyl intermediate through halogenation reactions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride.

    Amidation Reaction: The final step involves the amidation reaction where the fluorophenyl and methylsulfonyl groups are coupled with N-methylbutanamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylsulfonylphenyl)indole derivatives
  • 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines

Uniqueness

2-[(2-fluorophenyl)(methylsulfonyl)amino]-N-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O3S/c1-4-10(12(16)14-2)15(19(3,17)18)11-8-6-5-7-9(11)13/h5-8,10H,4H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIDSDDSPCMSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC)N(C1=CC=CC=C1F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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